Kinase Inhibitor Selectivity Profile: Class-Level Inference for Targeted Synthesis
While no direct head-to-head comparison data exists for the target compound, class-level evidence demonstrates that the imidazo[1,2-b]pyridazine scaffold can be tuned for high selectivity against specific kinases. For example, optimized derivatives have shown potent inhibition of BTK (IC50 1.3 nM) with selectivity across a panel of 310 kinases [1]. The 6-chloro and 4-methoxyphenyl groups of the target compound are the starting points for designing such selective agents. In a related series, imidazo[1,2-b]pyridazine derivatives were found to be selective for DYRKs and CLKs with IC50 values < 100 nM [2]. This suggests the specific substitution pattern of the target compound is a crucial determinant for achieving desired selectivity profiles, making it a non-interchangeable starting material for SAR studies.
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | No direct quantitative data available. |
| Comparator Or Baseline | Optimized imidazo[1,2-b]pyridazine derivatives: BTK IC50 = 1.3 nM, selective over 310 kinases [1]; DYRK/CLK selective derivatives with IC50 < 100 nM [2]. |
| Quantified Difference | Not applicable (class-level inference). |
| Conditions | Biochemical kinase assays and cellular assays. |
Why This Matters
The potential for high selectivity is a key driver for procurement, as the compound is a starting point for developing targeted therapies with reduced off-target effects.
- [1] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton’s Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 2025. View Source
- [2] Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 2024. View Source
